2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a benzothiophene ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
The exact mode of action of 2-(Methylsulfanyl)-4-phenoxy1It is likely that it interacts with its targets in a similar manner to other pyrido[2,3-d]pyrimidines, which inhibit the activity of their targets, leading to downstream effects .
Biochemical Pathways
The biochemical pathways affected by 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine are not well-documented in the available literature
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to exhibit antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-phenoxy1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with appropriate reagents, such as guanidine or its derivatives.
Functionalization: The methylsulfanyl group is introduced at the 2-position through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles for Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted benzothienopyrimidines.
Scientific Research Applications
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could make it useful in the treatment of inflammatory diseases.
Fluorescent Probes: Due to its fluorescent properties, it can be used as a probe for imaging cancer cells that express COX-2.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine ring structure and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, such as antioxidant and anti-inflammatory properties.
Uniqueness
2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURILSDQIOJZEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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